5-ethyl-N-(4-methylpyridin-2-yl)thiophene-3-carboxamide
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Overview
Description
5-ETHYL-N-(4-METHYL-2-PYRIDYL)-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-N-(4-METHYL-2-PYRIDYL)-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Amide Formation: The final step involves the formation of the amide bond, which can be done using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-N-(4-METHYL-2-PYRIDYL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) are common.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
5-ETHYL-N-(4-METHYL-2-PYRIDYL)-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-ETHYL-N-(4-METHYL-2-PYRIDYL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the application, but common targets include kinases and transcription factors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYL-2-PYRIDYL)-3-THIOPHENECARBOXAMIDE
- 5-ETHYL-3-THIOPHENECARBOXAMIDE
- N-(2-PYRIDYL)-3-THIOPHENECARBOXAMIDE
Uniqueness
5-ETHYL-N-(4-METHYL-2-PYRIDYL)-3-THIOPHENECARBOXAMIDE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14N2OS |
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Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-ethyl-N-(4-methylpyridin-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C13H14N2OS/c1-3-11-7-10(8-17-11)13(16)15-12-6-9(2)4-5-14-12/h4-8H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
SHHKIZGEJPGOQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
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